Welcome to the BenchChem Online Store!
molecular formula C16H11F2NO B8338074 1-(2,3-Difluorobenzyl)indole-4-carbaldehyde

1-(2,3-Difluorobenzyl)indole-4-carbaldehyde

Cat. No. B8338074
M. Wt: 271.26 g/mol
InChI Key: KAXKCPQLHOPSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 580 mg of indole-4-carbaldehyde and 911 mg of 2,3-difluorobenzyl bromide in place of the benzyl bromide used in Example 1 to give 841 mg of 1-(2,3-difluorobenzyl)indole-4-carbaldehyde as pale brown crystals. The yield thereof was found to be 76%.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
911 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[F:12][C:13]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15]Br>>[F:12][C:13]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
911 mg
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C=CC=3C(=CC=CC23)C=O)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 841 mg
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.